N-(Cyclopropylmethyl)thietan-3-amine
Description
Properties
Molecular Formula |
C7H13NS |
|---|---|
Molecular Weight |
143.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)thietan-3-amine |
InChI |
InChI=1S/C7H13NS/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 |
InChI Key |
KEYZCIARDRVHLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of a compound containing a thietane moiety with a nucleophile in the presence of water. The nucleophile can be selected from a group consisting of azide, sulfonamide, diimide, hydroxylamine, or ammonia. The reaction conditions typically involve the use of a suitable reducing agent or a reagent to cleave specific bonds, depending on the nucleophile used .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thietanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.
Scientific Research Applications
N-(Cyclopropylmethyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing heterocycles and other complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Substituent Structure : The 3-methylbutyl group (branched alkyl chain) contrasts with the cyclopropylmethyl group (rigid, sp³-hybridized cyclopropane ring). This difference impacts steric bulk and lipophilicity, with the cyclopropylmethyl group offering reduced conformational flexibility .
- Synthesis : While neither compound’s synthesis is fully described, N-(3-Methylbutyl)thietan-3-amine is commercially available with ≥95% purity, suggesting optimized synthetic routes. For cyclopropylmethyl derivatives, methods like those in (e.g., coupling reactions with cyclopropanamine) may apply .
Data Table :
Other 3-Amino Thietane Derivatives
highlights diverse synthetic strategies for 3-amino thietanes, including alkylation, acylation, and ring-closing metathesis. Substituents such as aryl groups or longer alkyl chains (e.g., hex-1-en-3-yl in ) may alter electronic properties and solubility.
Cyclopropylmethyl vs. Pyridine- or Benzamide-Substituted Amines
- Reactivity : In , cyclopropylmethyl groups are incorporated into benzamide derivatives via coupling reactions, demonstrating compatibility with electron-deficient aromatic systems. This suggests that this compound may exhibit similar stability in acidic or nucleophilic conditions .
- Biological Interactions : Cyclopropylmethyl-substituted pyrazoles () show distinct NMR shifts (δ 8.87 ppm for aromatic protons), indicating electronic effects that could influence binding affinity in medicinal chemistry applications. Thietane derivatives, however, may prioritize sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .
Comparison with Six-Membered Heterocycles
Tetrahydro-2H-pyran-4-amine derivatives () lack sulfur and feature a larger, less strained ring. This results in higher stability but reduced reactivity compared to thietanes. For instance, the tetrahydro-2H-pyran-4-amine in has a molecular weight of 411.1 g/mol (C₂₆H₃₈N₂O₂), emphasizing the additive bulk of fused cyclopentyl and phenyl groups .
Research Implications and Gaps
- Synthetic Challenges : The steric hindrance of the cyclopropylmethyl group may complicate amination steps, requiring tailored catalysts (e.g., rhodium in ) or optimized reaction temperatures .
- Physical Properties : Melting/boiling points and solubility data are absent for this compound, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
